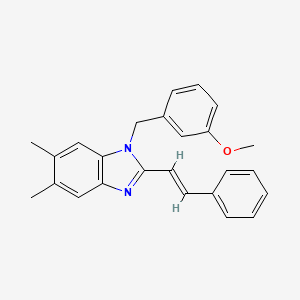

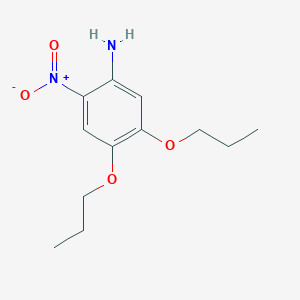

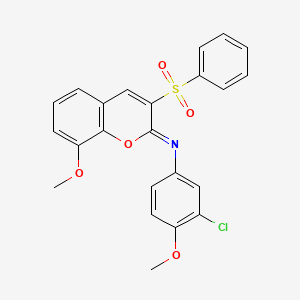

N-(3,4-dimethoxyphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3,4-dimethoxyphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives with potential pharmacological activities, which can provide insights into the analysis of similar compounds. For instance, the synthesis of functionally substituted benzoxazoles with pharmacological significance is described, highlighting the importance of such heterocycles in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves standard organic synthesis methods, such as amidation reactions and 1,3-dipolar cycloaddition reactions . For example, the synthesis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, involves the characterization of these compounds using X-ray powder diffraction . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring specific reactants in dry dichloromethane followed by the addition of lutidine and TBTU .

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic techniques such as high-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and X-ray crystallography . For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O, which are crucial for the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are crucial for their potential biological activities. For example, the 1,3-dipolar cycloaddition reactions used to synthesize isoxazolidine and isoxazoline derivatives are important for creating compounds with corrosion inhibition properties . Additionally, the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride to obtain N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is an example of the unexpected outcomes that can occur in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized using spectroscopic methods and evaluated for their potential applications, such as anticancer activity or corrosion inhibition . For instance, the corrosion prevention efficiencies of long alkyl side chain acetamide derivatives were investigated using gravimetric methods and standard tests in acidic and mineral oil media . The crystallographic data, including unit cell parameters and space groups, provide detailed information about the solid-state properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Compounds related to N-(3,4-dimethoxyphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide have been explored for their potential as novel therapeutic agents. For instance, derivatives have shown promise as antipsychotic agents, demonstrating activity in behavioral animal tests without interacting with dopamine receptors, a unique feature compared to clinically available antipsychotics (Wise et al., 1987). Moreover, certain acetamide derivatives have exhibited significant anti-inflammatory activities, highlighting their potential in addressing inflammation-related disorders (Sunder & Maleraju, 2013).

Corrosion Inhibition

Acetamide derivatives have been synthesized and evaluated for their efficacy as corrosion inhibitors, showing promising results in protecting steel surfaces in acidic and oil medium environments. This research suggests potential applications in industries where corrosion resistance is critical (Yıldırım & Cetin, 2008).

Imaging Studies

Radio-labeled compounds derived from acetamide structures have been developed for imaging studies, particularly for targeting the translocator protein (18 kDa) with positron emission tomography (PET). These studies are crucial for advancing our understanding of various diseases and developing new diagnostic tools (Dollé et al., 2008).

Molecular Docking and Quantum Studies

Research has also delved into the molecular docking and quantum mechanical studies of acetamide analogs, aiming to elucidate their potential biological interactions and photovoltaic efficiency. These investigations contribute to the design of new compounds with optimized properties for various applications, including as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Antitumor Activities

Isoxazole compounds synthesized from related structures have shown better antitumor activities, indicating the potential for developing new anticancer drugs. Such research is vital for expanding the arsenal of treatments available for various cancers (Hao-fei, 2011).

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-24-16-8-7-14(9-18(16)25-2)21-19(23)11-15-10-17(26-22-15)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRVHJNMKUSGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2539016.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2539019.png)

![4-[(8-Ethoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2539020.png)

![Methyl 3-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2539024.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2539027.png)

![2-(3-Chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539028.png)